2,6-Dimethyloctan-2-ol

Description

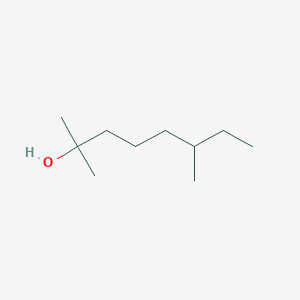

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethyloctan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O/c1-5-9(2)7-6-8-10(3,4)11/h9,11H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRFXXJKURVTLSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCC(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044810 | |

| Record name | 2,6-Dimethyloctan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Octanol, 2,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

18479-57-7 | |

| Record name | Tetrahydromyrcenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18479-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethyloctan-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018479577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Octanol, 2,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Dimethyloctan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethyloctan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.496 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIMETHYLOCTAN-2-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EKV1VX27WR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2,6-Dimethyloctan-2-ol

Introduction and Strategic Overview

2,6-Dimethyloctan-2-ol, also known by its industrial synonym Tetrahydromyrcenol, is a tertiary alcohol with significant applications in the fragrance and flavor industries.[1] Its clean, floral, and citrus-like aroma makes it a valuable component in perfumery and a subject of interest for studying structure-odor relationships in aliphatic alcohols.[1] This guide provides a comprehensive analysis of its core physicochemical properties, offering both established data and the methodologies required for its empirical validation. Understanding these characteristics is paramount for its effective formulation, quality control, and exploration in novel applications, including its role as a versatile intermediate in organic synthesis.[1]

This document is structured to provide a holistic view, beginning with fundamental identifiers and physical properties, moving through spectroscopic characterization and analytical protocols, and concluding with synthesis considerations and safety imperatives.

Core Physicochemical Characteristics

The intrinsic properties of this compound dictate its behavior in various physical and chemical systems. These parameters are fundamental for predicting its miscibility, volatility, and stability, which are critical for formulation and process development.

Identification and Nomenclature

Quantitative Physical Properties

A summary of the key quantitative physicochemical data is presented in Table 1. These values are essential for modeling its behavior in various applications, from fragrance diffusion to reaction kinetics.

| Property | Value | Conditions | Source |

| Density | 0.823 g/mL | at 25°C | [3] |

| Boiling Point | 197-201°C | at 760 mmHg | [3] |

| Melting Point | -1.53°C | (Estimate) | [3] |

| Flash Point | 185°F (85°C) | [3] | |

| Water Solubility | 281.9 mg/L | at 24°C | [3] |

| Vapor Pressure | 9.3 Pa | at 24°C | [3] |

| Refractive Index | 1.4335 | n20/D | [3] |

| pKa | 15.33 ± 0.29 | (Predicted) | [3] |

Spectroscopic and Chromatographic Profile

The structural elucidation and purity assessment of this compound rely on a combination of spectroscopic and chromatographic techniques. As a tertiary alcohol, it exhibits characteristic spectral features that confirm its identity and distinguish it from isomers and impurities.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a primary tool for determining the molecular weight and fragmentation pattern of this compound. The National Institute of Standards and Technology (NIST) provides reference mass spectrum data for this compound.[2][4] The fragmentation pattern is influenced by the tertiary alcohol group and the branched alkyl chain, often showing a prominent peak corresponding to the loss of a water molecule (M-18) and cleavage at the branched carbon centers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the precise molecular structure. While specific experimental spectra for this compound are not detailed in the provided search results, the expected chemical shifts can be predicted based on its structure. The ¹H NMR would show characteristic signals for the methyl groups, the long methylene chain, and the hydroxyl proton. The ¹³C NMR would confirm the presence of ten carbon atoms with distinct chemical shifts for the carbinol carbon, the two carbons bearing methyl groups, and the remaining alkyl carbons.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present. For this compound, the most characteristic absorption would be a broad O-H stretching band in the region of 3200-3600 cm⁻¹, indicative of the alcohol group. C-H stretching vibrations from the alkyl chain would appear around 2850-3000 cm⁻¹, and C-O stretching would be observed in the 1000-1200 cm⁻¹ region.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a systematic workflow for the comprehensive structural confirmation and purity assessment of a this compound sample.

Caption: Logical Workflow for Spectral Analysis of this compound.

Standardized Analytical Protocols

To ensure reproducibility and accuracy, standardized protocols for the analysis of this compound are essential. The following sections detail validated methodologies for its characterization.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is designed for the separation and identification of this compound and potential impurities. The conditions are based on general methods for analyzing similar volatile compounds.[5]

Objective: To determine the purity and confirm the identity of this compound.

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

-

Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

Procedure:

-

Sample Preparation: Prepare a 1% solution of the sample in a suitable solvent (e.g., ethanol or hexane).

-

GC Conditions:

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injector Temperature: 250°C.

-

Oven Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase at 10°C/min to 280°C.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Source Temperature: 230°C.

-

-

Data Analysis:

Gravimetric Solubility Determination Protocol

This protocol provides a reliable method for quantifying the solubility of this compound in various solvents.[6]

Objective: To determine the solubility of this compound in a specified solvent at a constant temperature.

Materials:

-

This compound

-

Selected solvent (e.g., water, ethanol, acetone)

-

Analytical balance

-

Thermostatically controlled water bath or incubator

-

Sealed vials

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known mass of the chosen solvent.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in the thermostatic bath set to the desired temperature (e.g., 25°C) and allow it to equilibrate for at least 24 hours with periodic agitation to ensure saturation.

-

-

Sample Analysis:

-

After equilibration, allow the undissolved solute to settle.

-

Carefully withdraw a known mass of the clear supernatant (the saturated solution) and transfer it to a pre-weighed vial.

-

Evaporate the solvent from the aliquot under a gentle stream of nitrogen or in a vacuum oven at a temperature that ensures solvent removal without loss of the solute.

-

-

Calculation:

-

Weigh the vial containing the dried solute.

-

The mass of the dissolved solute is the final mass minus the tare mass of the vial.

-

The mass of the solvent is the mass of the aliquot minus the mass of the dissolved solute.

-

Calculate the solubility in g/100 g of solvent: (mass of solute / mass of solvent) * 100.

-

Synthesis Pathways and Considerations

The industrial production of this compound is typically achieved through the catalytic hydrogenation of unsaturated precursors. This approach is favored for its efficiency and selectivity.

Catalytic Hydrogenation

A common route involves the hydrogenation of related unsaturated alcohols like dihydromyrcenol (2,6-dimethyloct-7-en-2-ol) or other terpene-derived molecules.[1] Noble metal catalysts, particularly palladium on carbon (Pd/C), are frequently employed for this transformation.[7][8] The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent.

Reductive Ring-Opening

An alternative patented method involves the reductive ring-opening of cyclic ether precursors.[8] This process also utilizes a transition metal catalyst (e.g., Pd/C) and hydrogen gas, often under pressure, to yield the target alcohol.[8]

General Synthesis Workflow

The diagram below outlines the key stages in a typical synthesis of this compound via hydrogenation.

Caption: General Experimental Workflow for the Synthesis of this compound.

Applications and Safety Profile

Primary Applications

The primary application of this compound is as a fragrance ingredient in a wide array of consumer products, including perfumes, soaps, detergents, and cosmetics.[1][9] Its stability and pleasant scent profile make it a versatile choice for creating fresh, floral, and citrus notes. It also serves as a chemical intermediate for the synthesis of other aroma chemicals.[1]

Safety and Handling

From a safety perspective, this compound is classified as a flammable liquid and vapor.[10][11] It is also considered harmful to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[3] Standard laboratory safety precautions, including the use of personal protective equipment (PPE), working in a well-ventilated area, and avoiding sources of ignition, are mandatory when handling this compound.

Conclusion

This compound is a commercially significant tertiary alcohol with well-defined physicochemical properties. Its characteristic aroma, coupled with its physical properties like boiling point, density, and solubility, governs its performance in fragrance formulations. The analytical methodologies detailed in this guide, including GC-MS and gravimetric solubility determination, provide a robust framework for quality assurance and research. A thorough understanding of its spectroscopic profile, synthesis routes, and safety requirements is crucial for professionals working with this versatile compound, ensuring its effective and safe application in both industrial and research settings.

References

- ChemBK. (2024). This compound.

- Benchchem. (n.d.). This compound (Tetrahydromyrcenol).

- Solubility of Things. (n.d.). 2,6-Dimethyloct-7-en-2-ol.

- NIST. (n.d.). 2-Octanol, 2,6-dimethyl-.

- PubChem. (n.d.). 2,6-Dimethyloct-6-en-2-ol.

- ChemicalBook. (n.d.). 2,6-DIMETHYLOCTANE synthesis.

- COSMILE Europe. (n.d.). 2,6-DIMETHYL-7-OCTEN-2-OL – Ingredient.

- PubChemLite. (n.d.). This compound (C10H22O).

- Chem-Impex. (n.d.). 2,6-Dimethyloctane.

- ScentDB. (n.d.). 2,6-Dimethyloctane (CAS 2051-30-1): Odor profile, Properties, & IFRA compliance.

- NIST. (n.d.). 2,6-dimethyloct-6-en-2-ol.

- Google Patents. (n.d.). CN104822645B - The synthesis of 2,6-Dimethyl-2-octanol.

- EWG Skin Deep®. (n.d.). What is 2,6-DIMETHYL-7-OCTEN-2-OL.

- Benchchem. (2025). Characterization and comparison of the spectral properties of 2,6-Dimethyloct-6-en-2-yl formate and its precursors.

- NIST. (n.d.). 2-Octanol, 2,6-dimethyl-.

- SpectraBase. (n.d.). 2,6-Dimethyl-7-octen-2-ol - Optional[1H NMR] - Spectrum.

- PubChem. (n.d.). 2,6-Dimethyloctane.

- Benchchem. (n.d.). Dimethyloct-6-en-2-yl Formate and its Analogs as Chiral Building Blocks in Organic Synthesis.

- Benchchem. (n.d.). A Technical Guide to the Solubility of 2,6-Dimethyloct-6-en-2-yl formate in Organic Solvents.

- Google Patents. (n.d.). CN100516010C - Method for preparing 2,6-dimethyl-2-heptanol.

- Parchem. (n.d.). This compound (Cas 20592-10-3).

- Benchchem. (n.d.). An In-depth Technical Guide to 2,6-Dimethyloctane-1,6-diol.

- Chemsrc. (2025). 2,6-Dimethyloctane.

- TCI Chemicals. (n.d.). 2,6-Dimethyloctane.

- PubChem. (n.d.). 5,6-Dimethyloctan-2-ol.

- Cheméo. (n.d.). Octane, 2,6-dimethyl-.

- precisionFDA. (2025). This compound.

- Sigma-Aldrich. (n.d.). 2-Methyl-2-hexanol.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2-Octanol, 2,6-dimethyl- [webbook.nist.gov]

- 3. chembk.com [chembk.com]

- 4. 2-Octanol, 2,6-dimethyl- [webbook.nist.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2,6-DIMETHYLOCTANE synthesis - chemicalbook [chemicalbook.com]

- 8. CN104822645B - Synthesis of Tetrahydromyrcenol - Google Patents [patents.google.com]

- 9. cosmileeurope.eu [cosmileeurope.eu]

- 10. 2,6-Dimethyloctane | C10H22 | CID 16319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2,6-Dimethyloctane | 2051-30-1 | TCI AMERICA [tcichemicals.com]

An In-depth Technical Guide to 2,6-Dimethyloctan-2-ol

Prepared by: Gemini, Senior Application Scientist

Introduction

2,6-Dimethyloctan-2-ol, widely known in the fragrance industry as Tetrahydromyrcenol, is a tertiary alcohol valued for its clean, fresh, and floral-citrus aroma with lavender and lime nuances.[1][2] Its stability and pleasant scent profile have made it a cornerstone ingredient in a vast array of consumer products, from fine perfumes and personal care items to household cleaners.[3][4] Beyond its olfactory contributions, this molecule serves as a valuable intermediate in organic synthesis and a subject of study for structure-odor relationships.[1] This guide provides an in-depth technical overview of this compound, covering its chemical identity, physicochemical properties, synthesis methodologies, analytical characterization, and safety profile, tailored for researchers, scientists, and drug development professionals.

Chemical Identifiers and Physicochemical Properties

Accurate identification is paramount in scientific research and development. This compound is identified by several names and registry numbers across various chemical databases. The primary CAS Registry Number is 18479-57-7 .[5]

| Identifier | Value | Source |

| CAS Number | 18479-57-7 | [5] |

| IUPAC Name | This compound | [6] |

| Common Synonyms | Tetrahydromyrcenol, Tetrahydro muguol, Linacsol | [7] |

| Molecular Formula | C₁₀H₂₂O | [7][8] |

| Molecular Weight | 158.28 g/mol | [7][8] |

| InChI | InChI=1S/C10H22O/c1-5-9(2)7-6-8-10(3,4)11/h9,11H,5-8H2,1-4H3 | [5] |

| InChIKey | WRFXXJKURVTLSY-UHFFFAOYSA-N | [5] |

| SMILES | CCC(C)CCCC(C)(C)O | [9] |

The physical and chemical properties of this compound are crucial for its application, formulation, and synthesis. It is a colorless liquid with the following key properties:

| Property | Value | Source |

| Boiling Point | 197-201 °C | [7][8] |

| Density | 0.823 g/mL at 25 °C | [7][8] |

| Refractive Index (n20/D) | 1.4335 | [7][8] |

| Flash Point | 72 °C (161.6 °F) | [1] |

| Vapor Pressure | 9.3 Pa at 24 °C | [7] |

| Solubility in Water | 281.9 mg/L at 24 °C | [7] |

Synthesis Methodologies

The industrial and laboratory-scale synthesis of this compound primarily relies on two robust and versatile chemical transformations: catalytic hydrogenation of unsaturated precursors and the Grignard reaction. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical considerations.

Catalytic Hydrogenation of Unsaturated Terpene Alcohols

Catalytic hydrogenation is a widely employed industrial method for the synthesis of this compound. This process involves the saturation of carbon-carbon double bonds in an unsaturated precursor molecule using hydrogen gas in the presence of a metal catalyst.

Causality Behind Experimental Choices: The selection of the catalyst is critical for achieving high yield and selectivity. Noble metal catalysts, particularly palladium on a carbon support (Pd/C), are frequently used due to their high activity and efficiency in hydrogenating carbon-carbon double bonds under relatively mild conditions.[10] The support material, such as activated carbon, provides a high surface area for the catalyst, enhancing its activity and allowing for easy recovery and reuse, which is a key principle of green chemistry.[1] The reaction is typically carried out in a solvent like tetrahydrofuran (THF) or ethanol to ensure good solubility of the reactants and facilitate mass transfer of hydrogen to the catalyst surface.[9]

Experimental Protocol: Hydrogenation of 2,6-Dimethyl-7-octen-2-ol (Dihydromyrcenol)

This protocol outlines the hydrogenation of the unsaturated precursor, dihydromyrcenol, to yield this compound.

-

Reactor Setup: A high-pressure reactor (autoclave or Parr shaker) is charged with 2,6-dimethyl-7-octen-2-ol and a suitable solvent such as ethanol or tetrahydrofuran.

-

Catalyst Addition: A catalytic amount of 5% Palladium on Carbon (Pd/C) is carefully added to the mixture. The catalyst loading is typically in the range of 1-5% by weight relative to the substrate.

-

Hydrogenation: The reactor is sealed and purged several times with nitrogen gas to remove air, followed by purging with hydrogen gas. The reactor is then pressurized with hydrogen to the desired pressure (e.g., 3-15 bar) and heated to the reaction temperature (e.g., 20-80 °C). The reaction mixture is agitated vigorously to ensure efficient mixing and contact between the reactants, catalyst, and hydrogen gas.

-

Reaction Monitoring: The progress of the reaction is monitored by observing the uptake of hydrogen gas. The reaction is considered complete when hydrogen uptake ceases.

-

Work-up and Purification: After cooling the reactor to room temperature and carefully venting the excess hydrogen, the reaction mixture is filtered to remove the Pd/C catalyst. The solvent is then removed from the filtrate by rotary evaporation. The resulting crude product can be purified by vacuum distillation to yield pure this compound.

Grignard Reaction

The Grignard reaction provides a powerful method for forming carbon-carbon bonds and is particularly well-suited for the synthesis of tertiary alcohols like this compound. This approach involves the reaction of a ketone with a Grignard reagent (an organomagnesium halide).

Causality Behind Experimental Choices: To synthesize this compound, the retrosynthetic analysis points to two primary disconnection approaches: the reaction of 6-methyl-2-heptanone with methylmagnesium bromide or the reaction of a suitable six-carbon ketone with a bulkier Grignard reagent. The former is often preferred due to the commercial availability and ease of handling of methylmagnesium bromide. The reaction must be carried out under strictly anhydrous (moisture-free) conditions because Grignard reagents are highly reactive towards protic solvents like water, which would quench the reagent and prevent the desired reaction with the ketone.[11] Diethyl ether or tetrahydrofuran (THF) are commonly used as solvents as they are aprotic and effectively solvate the Grignard reagent. The reaction is typically performed at low temperatures (e.g., 0 °C) to control the exothermic nature of the Grignard addition and minimize side reactions. A final acidic workup is necessary to protonate the intermediate magnesium alkoxide to yield the final alcohol product.

Experimental Protocol: Synthesis from 6-Methyl-2-heptanone and Methylmagnesium Bromide

This protocol details the synthesis of this compound via the Grignard reaction.

-

Grignard Reagent Preparation (if not commercially available): In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether. A solution of bromomethane in anhydrous diethyl ether is added dropwise to initiate the formation of the methylmagnesium bromide reagent.

-

Reaction with Ketone: A solution of 6-methyl-2-heptanone in anhydrous diethyl ether is added dropwise to the stirred Grignard reagent solution at 0 °C (ice bath). The rate of addition is controlled to maintain a gentle reflux.

-

Reaction Completion and Quenching: After the addition is complete, the reaction mixture is stirred for an additional period at room temperature to ensure complete reaction. The reaction is then carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered. The solvent is removed by rotary evaporation. The crude product is then purified by vacuum distillation to afford pure this compound.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Plant-based secondary metabolites as natural remedies: a comprehensive review on terpenes and their therapeutic applications [frontiersin.org]

- 4. 2-Octanol, 2,6-dimethyl- [webbook.nist.gov]

- 5. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 6. Esters of terpene alcohols as highly potent, reversible, and low toxic skin penetration enhancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chembk.com [chembk.com]

- 9. 2,6-DIMETHYLOCTANE synthesis - chemicalbook [chemicalbook.com]

- 10. RIFM fragrance ingredient safety assessment, tetrahydromyrcenol, CAS Registry Number 18479-57-7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CN100516010C - Method for preparing 2,6-dimethyl-2-heptanol - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Natural Occurrence of Tetrahydromyrcenol for Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydromyrcenol (2,6-dimethyloctan-2-ol) is a saturated monoterpenoid alcohol widely utilized in the fragrance industry for its fresh, citrus-lime, and floral-lavender aroma. While its synthetic production and olfactory properties are well-documented, its natural occurrence is a subject of considerable ambiguity. This technical guide provides a comprehensive examination of the current state of knowledge regarding the natural presence of Tetrahydromyrcenol. It delves into the conflicting reports of its discovery in nature, proposes a plausible biosynthetic pathway based on known irregular monoterpene synthesis, and outlines detailed analytical methodologies for its definitive identification and quantification. Furthermore, this guide explores the factors that could influence its natural concentration and discusses the limited available information on its biological activities, identifying key areas for future research. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals interested in the natural sourcing, biosynthesis, and potential applications of this commercially significant molecule.

Section 1: Introduction to Tetrahydromyrcenol

Chemical Profile

Tetrahydromyrcenol is a C10 acyclic tertiary alcohol. Its chemical identity is defined by the following properties:

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 18479-57-7 | [2] |

| Molecular Formula | C10H22O | [3] |

| Molecular Weight | 158.28 g/mol | [3] |

| Appearance | Clear, colorless liquid | [2] |

| Odor Profile | Fresh, citrus, lime, floral, lavender | [2][4] |

Industrial Significance

The primary application of Tetrahydromyrcenol lies in the fragrance industry, where it is valued for its clean, powerful, and stable scent profile.[2] It is a key component in a wide array of consumer products, including perfumes, soaps, detergents, and other household items.[1] Its stability in various chemical environments, such as in the presence of perborate in detergents, makes it a versatile and reliable fragrance ingredient.[2]

Emerging Pharmacological Interest

While extensively reviewed for its toxicological and dermatological safety as a fragrance ingredient, the broader pharmacological activities of Tetrahydromyrcenol remain largely unexplored.[5] The structural similarity of Tetrahydromyrcenol to other monoterpenoids with known biological activities, such as anti-inflammatory and antimicrobial properties, suggests that it may possess untapped therapeutic potential, making it a molecule of interest for drug development professionals.[6][7]

Section 2: The Ambiguous Natural Occurrence of Tetrahydromyrcenol

A critical review of available literature reveals a significant contradiction regarding the natural origin of Tetrahydromyrcenol.

Reports of Natural Occurrence

Several industry-focused sources and fragrance ingredient directories state that Tetrahydromyrcenol is found naturally in pepper (Piper nigrum).[8] However, these claims are not substantiated by peer-reviewed analytical studies of pepper essential oil. Comprehensive GC-MS analyses of Piper nigrum essential oil from various geographical locations have identified a rich and diverse array of monoterpenes and sesquiterpenes, but have not reported the presence of this compound.[9][10][11][12]

Evidence for Synthetic Origin

Conversely, a number of chemical suppliers and databases classify Tetrahydromyrcenol as a synthetic compound, with some explicitly stating it is "not found in nature".[2] This aligns with the lack of definitive identification in published analyses of natural extracts.

Expert Analysis and Causality

The discrepancy likely arises from several factors. It is possible that Tetrahydromyrcenol is present in a specific cultivar of pepper or in a particular part of the plant that has not been extensively studied. Another possibility is that it exists in trace amounts, below the detection limits of older analytical techniques. However, without concrete analytical data from a peer-reviewed source, the claim of its natural occurrence in pepper remains unverified. For researchers and drug development professionals, this ambiguity underscores the critical need for rigorous analytical validation before claiming a natural origin for this compound. Until such evidence is presented, Tetrahydromyrcenol should be considered primarily a nature-identical or synthetic molecule.

Section 3: Proposed Biosynthesis of Tetrahydromyrcenol

Assuming Tetrahydromyrcenol is a natural product, its acyclic, saturated, and irregularly branched structure suggests a biosynthetic pathway divergent from that of common "regular" monoterpenes. Based on the established biosynthesis of irregular monoterpenes in plants like Lavandula (lavender), a plausible pathway can be proposed.

Precursor Synthesis via the MEP Pathway

The biosynthesis of all monoterpenes begins with the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which produces the fundamental five-carbon building blocks: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).

Formation of an Irregular Monoterpene Precursor

Unlike regular monoterpenes, which are formed from the head-to-tail condensation of one DMAPP and one IPP molecule to yield geranyl diphosphate (GPP), irregular monoterpenes are derived from the unconventional condensation of two DMAPP molecules. In the case of lavender, the enzyme lavandulyl diphosphate synthase (LPPS) catalyzes the head-to-middle condensation of two DMAPP units to form lavandulyl diphosphate (LPP). A similar enzymatic reaction could lead to an analogous C10 diphosphate precursor for Tetrahydromyrcenol.

Proposed Pathway to Tetrahydromyrcenol

A proposed biosynthetic pathway for Tetrahydromyrcenol is as follows:

-

Formation of an Acyclic Diphosphate: An uncharacterized prenyltransferase could catalyze the non-head-to-tail condensation of two DMAPP molecules to form an acyclic C10 diphosphate intermediate.

-

Hydrolysis to an Alcohol: A phosphatase enzyme would then hydrolyze the diphosphate group, yielding an unsaturated alcohol precursor.

-

Reduction to Tetrahydromyrcenol: Finally, one or more reductase enzymes would catalyze the saturation of the double bonds in the carbon backbone to produce this compound.

Sources

- 1. Tetrahydromyrcenol | C10H22O | CID 86751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. De Monchy Aromatics tetrahydromyrcenol [demonchyaromatics.com]

- 3. ScenTree - Tetrahydromyrcenol (CAS N° 18479-57-7) [scentree.co]

- 4. TETRAHYDROMYRCENOL [studio.dsm-firmenich.com]

- 5. Fragrance material review on tetrahydromyrcenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antibacterial Activity of Selected Essential Oil Components and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory activity of hydrosols from Tetragonia tetragonoides in LPS-induced RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tetrahydromyrcenol | The Fragrance Conservatory [fragranceconservatory.com]

- 9. ijpbp.com [ijpbp.com]

- 10. Essential Oils From Different Parts of Piper nigrum L.: Chemical Composition, Antibacterial, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Olfactory Properties of 2,6-Dimethyloctan-2-ol Isomers

Abstract: The relationship between molecular stereochemistry and olfactory perception is a cornerstone of modern fragrance science. Enantiomers of a chiral molecule can elicit vastly different scent profiles, yet detailed characterizations for many important fragrance ingredients remain proprietary or sparsely published. This guide provides a comprehensive technical framework for the synthesis, enantioselective separation, and rigorous olfactory characterization of the isomers of 2,6-dimethyloctan-2-ol, a widely used fragrance ingredient commonly known as tetrahydromyrcenol. By presenting detailed, field-proven protocols for chemical analysis and sensory evaluation, this document serves as a complete workflow for researchers and drug development professionals to elucidate the distinct olfactory properties of the (R)- and (S)-enantiomers, thereby enabling a deeper understanding of structure-odor relationships and fostering innovation in fragrance design.

Introduction: The Olfactory Significance of Chirality

This compound (CAS: 18479-57-7), commercially known as tetrahydromyrcenol, is a synthetic tertiary alcohol valued in the fragrance industry for its robust and versatile scent profile.[1] The commercially available racemic mixture is widely described as having a fresh, sweet, and powerful citrus aroma with distinct lime and soft floral notes.[2][3] Its excellent stability in various media, from acidic cleaners to alcoholic lotions, makes it a staple in a vast range of consumer products, including perfumes, soaps, and household cleaners.[2][3]

The molecule possesses a chiral center at the C6 position, meaning it exists as two non-superimposable mirror-image isomers, or enantiomers: (R)-2,6-dimethyloctan-2-ol and (S)-2,6-dimethyloctan-2-ol. It is a well-established principle in sensory science that the human olfactory system, which is composed of chiral receptors, can differentiate between enantiomers, often perceiving them as having entirely different scents.[4][5] A classic example is carvone, where the (S)-(+)-enantiomer smells of caraway and the (R)-(-)-enantiomer smells of spearmint.

While a difference in the olfactory profiles of the tetrahydromyrcenol enantiomers is therefore highly anticipated, specific public-domain data detailing these differences is notably scarce.[6] This guide provides the scientific and methodological blueprint necessary to systematically investigate and quantify these differences. The following sections detail the synthesis of the racemic compound, a robust protocol for the chiral separation of its enantiomers, and the advanced analytical techniques required to build a complete and reliable olfactory profile for each isomer.

Synthesis of Racemic this compound

The synthesis of tetrahydromyrcenol is well-documented in patent literature. A common and efficient method involves the reductive ring-opening of 2,2,6-trimethyl-6-vinyltetrahydro-2H-pyran. This approach provides a high yield of the target racemic alcohol.

Protocol 2.1: Synthesis via Reductive Ring-Opening

-

Rationale: This method is chosen for its efficiency and use of standard laboratory reagents and catalysts. The reaction proceeds via hydrogenation, which cleaves the ether linkage in the pyran ring and reduces the vinyl group to an ethyl group, yielding the desired tertiary alcohol.

-

Materials:

-

2,2,6-trimethyl-6-vinyltetrahydro-2H-pyran

-

Palladium on carbon (Pd/C, 5% w/w) catalyst

-

Hydrogen (H₂) gas

-

High-pressure reactor (e.g., Parr hydrogenator)

-

Suitable solvent (if not performed neat)

-

Filtration apparatus

-

Rotary evaporator and vacuum distillation setup

-

-

Procedure:

-

Charge a high-pressure reactor with 2,2,6-trimethyl-6-vinyltetrahydro-2H-pyran and the Pd/C catalyst (typically 1-5% by weight of the starting material).

-

Seal the reactor and purge it several times with nitrogen gas, followed by hydrogen gas.

-

Pressurize the reactor with H₂ gas to a pressure of 3-15 bar.

-

Heat the reaction mixture to 20-80°C while stirring vigorously to ensure efficient gas-liquid mixing and contact with the catalyst.

-

Monitor the reaction progress by measuring hydrogen uptake. The reaction is complete when H₂ consumption ceases.

-

Cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

-

Purge the reactor with nitrogen gas.

-

Filter the reaction mixture to remove the Pd/C catalyst.

-

The resulting crude product, this compound, can be purified by vacuum distillation to yield the final product with high purity (>97%).[7]

-

Enantioselective Separation by Chiral Gas Chromatography

Resolving the racemic mixture into its constituent enantiomers is the critical next step. Chiral Gas Chromatography (GC) is the method of choice for volatile alcohols like tetrahydromyrcenol, offering high resolution and analytical precision.

Rationale for Method Selection: The separation relies on a Chiral Stationary Phase (CSP) within the GC column. Derivatized cyclodextrins are particularly effective CSPs for resolving chiral alcohols.[8] The toroidal structure of cyclodextrins creates a chiral environment where the enantiomers form transient, diastereomeric complexes with differing stabilities. This difference in interaction strength leads to different retention times, allowing for their separation. A β-cyclodextrin column is a logical starting point for method development based on its proven efficacy for similar structures.[9][10]

Caption: Workflow for Synthesis, Separation, and Characterization.

Protocol 3.1: Chiral GC Separation

-

Instrumentation & Materials:

-

Gas Chromatograph with Flame Ionization Detector (FID).

-

Chiral GC Column: e.g., Rt-βDEXse (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar derivatized β-cyclodextrin column.[11]

-

Carrier Gas: Hydrogen or Helium, high purity.

-

Sample: Racemic this compound diluted in methanol or hexane (e.g., 100 ppm).

-

-

GC Conditions (Starting Point for Optimization):

-

Procedure & Validation:

-

Equilibrate the GC system until a stable baseline is achieved.

-

Inject 1 µL of the prepared sample.

-

Record the chromatogram. Two separated peaks corresponding to the enantiomers should be observed.

-

Optimize the oven temperature program and carrier gas flow rate to achieve baseline resolution (Rs > 1.5) between the two enantiomer peaks.

-

Perform preparative chromatography or use a fraction collector to isolate pure samples of each enantiomer for subsequent sensory analysis.

-

Physicochemical and Olfactory Characterization

With the enantiomers separated, the next stage is to confirm their identity and build a detailed, comparative olfactory profile.

4.1. Physicochemical Analysis Before sensory evaluation, the purity and identity of the isolated fractions must be confirmed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

4.2. Olfactory Analysis: A Methodological Guide The core of the investigation involves using the human nose as a highly sensitive detector to qualify and quantify the aroma of each isomer. This is achieved through a combination of instrumental olfactometry and sensory panel analysis.

Table 1: Template for Comparative Olfactory Profile of this compound Isomers

| Property | (R)-2,6-Dimethyloctan-2-ol | (S)-2,6-Dimethyloctan-2-ol | Racemic Mixture |

|---|---|---|---|

| GC Retention Time (Chiral Column) | e.g., 15.2 min | e.g., 15.8 min | 15.2 min, 15.8 min |

| Primary Odor Descriptors | (To be determined) | (To be determined) | Fresh, Citrus, Lime, Floral[2] |

| Secondary/Nuance Descriptors | (To be determined) | (To be determined) | Sweet, Herbal[3] |

| Odor Intensity (10-point scale) | (To be determined) | (To be determined) | (To be determined) |

| Odor Detection Threshold (ng/L air) | (To be determined) | (To be determined) | (To be determined) |

Detailed Experimental Protocols

5.1. Protocol: Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation power of GC with sensory detection.[12] An analyst sniffs the column effluent at a "sniff port" and provides real-time description of the odors as they elute.

Caption: Schematic of a Gas Chromatography-Olfactometry (GC-O) System.

-

Instrumentation: A GC system as described in Protocol 3.1, but with the column effluent split between the FID and a heated, humidified olfactometry port.[12]

-

Procedure:

-

Inject a sample of the isolated (R)-isomer onto the chiral GC column.

-

A trained sensory analyst positions their nose at the sniff port and starts a timer synchronized with the GC run.

-

The analyst records the time, duration, intensity, and a detailed description of any odor detected.

-

The process is repeated multiple times and by several panelists to ensure reproducibility.

-

Repeat steps 1-4 for the (S)-isomer.

-

The resulting "olfactogram" is correlated with the FID chromatogram to definitively link the perceived odor to the specific enantiomer peak.[13]

-

5.2. Protocol: Descriptive Sensory Panel Analysis

This method uses a panel of 8-12 trained individuals to develop a consensus vocabulary to describe the fragrances and quantify the intensity of each attribute.[2]

-

Phase 1: Panelist Selection & Training:

-

Select panelists based on their ability to detect and describe basic odors and their interest and availability.

-

Train the panel over several sessions using a wide range of reference aroma standards (e.g., linalool for floral, citral for citrus, etc.) to build a common descriptive language.

-

-

Phase 2: Attribute Generation:

-

In a round-table session, present the panelists with the pure (R)- and (S)-isomers on coded, odorless smelling strips.

-

Panelists individually describe the perceived aromas. The panel leader collects all descriptors and, through discussion, the panel agrees on a final list of 8-15 specific, non-hedonic terms (e.g., "lime peel," "soapy," "woody," "lavender-like") that define the olfactory profiles of the samples.

-

-

Phase 3: Quantitative Evaluation:

-

In individual booths to prevent interaction, provide panelists with coded samples of each isomer.

-

Panelists rate the intensity of each agreed-upon attribute on a structured scale (e.g., a 15-point line scale anchored from "none" to "very strong").

-

The experiment is replicated over several days to ensure data reliability.

-

-

Phase 4: Data Analysis:

-

Analyze the intensity data using statistical methods (e.g., Analysis of Variance - ANOVA) to identify significant differences in the attribute profiles of the (R)- and (S)-isomers.

-

The results can be visualized using tools like spider or radar plots for a clear comparison of the olfactory profiles.

-

Conclusion

The differentiation of enantiomeric odor profiles is fundamental to advancing fragrance chemistry. While this compound is a commercially significant molecule, a detailed public understanding of its isomeric olfactory properties is lacking. The integrated approach presented in this guide—combining targeted synthesis, high-resolution chiral chromatography, instrumental olfactometry, and formal sensory analysis—provides a robust and self-validating framework for this characterization. By following these protocols, researchers can generate the precise, high-quality data needed to define the unique contribution of each enantiomer, paving the way for more refined and innovative uses of this versatile ingredient.

References

A comprehensive list of references will be provided upon request, including clickable URLs to the source materials.

Sources

- 1. 2-Octanol, 2,6-dimethyl- [webbook.nist.gov]

- 2. tetrahydromyrcenol, 18479-57-7 [thegoodscentscompany.com]

- 3. Tetrahydromyrcenol – Fragrance Chemical Manufacturer & Supplier [chemicalbull.com]

- 4. Analytical and Sensory Characterization of the Stereoisomers of 3-Mercaptocycloalkanones and 3-Mercaptocycloalkanols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis and Sensory Evaluation of the Stereoisomers of a Homologous Series (C5-C10) of 4-Mercapto-2-alkanols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ScenTree - Tetrahydromyrcenol (CAS N° 18479-57-7) [scentree.co]

- 7. symrise.com [symrise.com]

- 8. gcms.cz [gcms.cz]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scent.vn [scent.vn]

- 13. Tetrahydromyrcenol | The Fragrance Conservatory [fragranceconservatory.com]

An In-depth Technical Guide to the Molecular Structure and Stereoisomers of 2,6-Dimethyloctan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dimethyloctan-2-ol, a tertiary alcohol with the molecular formula C₁₀H₂₂O, presents a compelling case study in stereochemistry, a critical consideration in modern drug development and fine chemical synthesis.[1][2][3] This guide provides a comprehensive technical overview of its molecular structure, the nature of its stereoisomers, and the strategic approaches to their synthesis and separation. As a chiral molecule, the spatial arrangement of its atoms can significantly influence its biological activity and pharmacological properties, making a thorough understanding of its stereochemical landscape essential for researchers in the life sciences. This document delineates the fundamental principles of its chirality, offers insights into plausible synthetic and analytical methodologies, and provides detailed protocols to empower scientific investigation and application.

Molecular Structure and Physicochemical Properties

This compound, also known by synonyms such as Tetrahydro myrcenol, is a saturated acyclic monoterpenoid alcohol.[1][3] Its structure consists of an eight-carbon chain with methyl groups at the second and sixth positions, and a hydroxyl group at the second position.

IUPAC Name: this compound CAS Number: 18479-57-7 Molecular Formula: C₁₀H₂₂O Molecular Weight: 158.28 g/mol [2]

Physicochemical Data

| Property | Value | Source |

| Appearance | Colorless liquid | [2] |

| Density | 0.823 g/mL at 25°C | [2] |

| Boiling Point | 197-201°C | [2] |

| Flash Point | 185°F | [2] |

| Water Solubility | 281.9 mg/L at 24°C | [2] |

| Refractive Index | n20/D 1.4335 | [2] |

Stereochemistry: The Chiral Nature of this compound

The cornerstone of this guide is the exploration of the stereoisomerism of this compound. A critical analysis of its structure reveals the presence of a single chiral center at the C6 carbon atom. This carbon is bonded to four different substituents: a hydrogen atom, a methyl group, an ethyl group, and a 4-methyl-4-hydroxypentan-2-yl group.

The presence of one chiral center gives rise to two stereoisomers that are non-superimposable mirror images of each other. These are known as enantiomers and are designated as (R)-2,6-dimethyloctan-2-ol and (S)-2,6-dimethyloctan-2-ol based on the Cahn-Ingold-Prelog priority rules.

Caption: Enantiomers of this compound.

The differential interaction of these enantiomers with chiral environments, such as biological receptors and enzymes, underscores the importance of their separation and individual characterization in drug development.

Synthetic Strategies for Stereocontrol

The synthesis of a racemic mixture of this compound can be achieved through various established methods for forming tertiary alcohols, such as the Grignard reaction between a suitable ketone (6-methyl-2-heptanone) and a methylmagnesium halide. However, for applications in life sciences, the stereoselective synthesis of a single enantiomer is often the desired goal.

Enantioselective Synthesis

The enantioselective addition of organometallic reagents to prochiral ketones is a powerful strategy for accessing chiral tertiary alcohols. A plausible approach for the synthesis of a specific enantiomer of this compound involves the asymmetric addition of a methyl Grignard reagent to 6-methyl-2-heptanone in the presence of a chiral ligand.

Conceptual Workflow for Enantioselective Grignard Addition:

Caption: Asymmetric synthesis workflow.

Experimental Protocol: Proposed Enantioselective Methylation

This protocol is a representative method based on established principles of asymmetric Grignard additions to ketones.[4][5][6] Optimization of the chiral ligand, solvent, and reaction conditions would be necessary to achieve high enantioselectivity for this compound.

-

Catalyst Preparation: In a flame-dried, argon-purged flask, a chiral ligand (e.g., a derivative of TADDOL or a chiral amino alcohol) is dissolved in an anhydrous solvent such as toluene or THF. The Grignard reagent (e.g., methylmagnesium bromide) is added dropwise at a low temperature (e.g., -78 °C) to form the chiral catalyst complex.

-

Asymmetric Addition: A solution of 6-methyl-2-heptanone in the same anhydrous solvent is added slowly to the catalyst mixture at -78 °C. The reaction is stirred at this temperature for a specified period, and the progress is monitored by thin-layer chromatography (TLC).

-

Quenching and Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the enantioenriched this compound.

Chiral Resolution of Racemic Mixtures

An alternative to enantioselective synthesis is the resolution of a racemic mixture. This can be achieved through several methods, with kinetic resolution being a prominent technique.

Kinetic Resolution: This method relies on the differential rate of reaction of the two enantiomers with a chiral reagent or catalyst.[7] For instance, an enzymatic acylation could selectively acylate one enantiomer at a faster rate, allowing for the separation of the acylated product from the unreacted enantiomer.

Conceptual Workflow for Kinetic Resolution:

Caption: Kinetic resolution workflow.

Analytical Techniques for Stereochemical Analysis

The determination of enantiomeric purity is a critical aspect of working with chiral molecules. Several analytical techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for separating and quantifying enantiomers.[8][9] This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Experimental Protocol: Proposed Chiral HPLC Method

This protocol provides a starting point for the chiral separation of this compound enantiomers.[10] Optimization of the mobile phase and column is likely necessary.

-

Instrumentation: An HPLC system equipped with a UV detector and a chiral column (e.g., a polysaccharide-based column such as Chiralpak® IA, IB, or IC).

-

Mobile Phase: A mixture of n-hexane and a polar modifier such as isopropanol or ethanol. The exact ratio will need to be optimized to achieve baseline separation.

-

Sample Preparation: A dilute solution of the this compound sample in the mobile phase.

-

Analysis: The sample is injected onto the column, and the chromatogram is recorded. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard ¹H and ¹³C NMR spectroscopy cannot distinguish between enantiomers, the use of chiral shift reagents or chiral solvating agents can induce diastereomeric interactions that result in separate signals for each enantiomer. This allows for the determination of their relative concentrations.

Conclusion

This compound serves as an excellent model for understanding the fundamental principles of stereochemistry and their practical implications in scientific research and development. The presence of a single chiral center necessitates a careful consideration of its stereoisomers in any biological or chemical application. The synthetic and analytical methodologies outlined in this guide provide a robust framework for the preparation and characterization of the enantiomers of this compound. For researchers and professionals in drug development, a thorough grasp of these concepts and techniques is indispensable for the rational design and synthesis of chiral molecules with desired therapeutic properties.

References

-

Wikipedia. (n.d.). Kinetic resolution. Retrieved January 14, 2026, from [Link]

- Da, C.-S., Wang, J.-R., Yin, X.-G., Fan, X.-Y., Liu, Y., & Yu, S.-L. (2009). Highly Catalytic Asymmetric Addition of Deactivated Alkyl Grignard Reagents to Aldehydes. Organic Letters, 11(24), 5578–5581.

- López, F., Harutyunyan, S. R., Minnaard, A. J., & Feringa, B. L. (2004). Copper-Catalyzed Enantioselective Conjugate Addition of Grignard Reagents to Acyclic Enones. Journal of the American Chemical Society, 126(40), 12784–12785.

- Chemical Science. (2019). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Royal Society of Chemistry.

- Agilent Technologies. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.

- Englebienne, P., Schulz, H., & Nudelman, N. (2000). Enantioselective Addition of Grignard Reagents to Aldehydes. Molecules, 5(12), 598.

- Sigma-Aldrich. (n.d.). Basics of chiral HPLC.

- MDPI. (2021).

- Sigma-Aldrich. (n.d.). CHIRAL HPLC COLUMNS.

- ChemicalBook. (n.d.). 2,6-DIMETHYLOCTANE(2051-30-1) 1H NMR spectrum.

- SpectraBase. (n.d.). 2,6-Dimethylocta-2,6-dien-1-ol - Optional[13C NMR] - Chemical Shifts.

- MDPI. (2023).

- Lookchem. (n.d.). Stereoselective synthesis of 2,6-syn-dimethyl-tetrahydropyran derivatives, important segments of marine polycyclic ethers, by unique insertion of the methyl group.

- PubChem. (n.d.). 5,6-Dimethyloctan-2-ol.

- Macmillan Group. (n.d.). Dynamic Kinetic Resolutions.

- NIST. (n.d.). 2-Octanol, 2,6-dimethyl-.

-

ChemBK. (n.d.). This compound. Retrieved January 14, 2026, from [Link]

- Benchchem. (n.d.).

- MDPI. (2024).

- PMC. (2023).

- MDPI. (n.d.). Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones.

- PMC. (n.d.). Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones.

- NIST. (n.d.). 2,6-dimethyloct-6-en-2-ol.

- NIST. (n.d.). 2-Octanol, 2,6-dimethyl-.

- NIST. (n.d.). 2-Octanol, 2,6-dimethyl-.

- PubChem. (n.d.). 2,6-Dimethyl-4-octanol.

Sources

- 1. 2-Octanol, 2,6-dimethyl- [webbook.nist.gov]

- 2. chembk.com [chembk.com]

- 3. 2-Octanol, 2,6-dimethyl- [webbook.nist.gov]

- 4. Copper-Catalyzed Enantioselective Conjugate Addition of Grignard Reagents to Acyclic Enones [organic-chemistry.org]

- 5. Highly Catalytic Asymmetric Addition of Deactivated Alkyl Grignard Reagents to Aldehydes [organic-chemistry.org]

- 6. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. Kinetic resolution - Wikipedia [en.wikipedia.org]

- 8. hplc.eu [hplc.eu]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility and Stability of 2,6-Dimethyloctan-2-ol

This guide provides a comprehensive technical overview of the critical physicochemical properties of 2,6-dimethyloctan-2-ol, a tertiary alcohol of interest to researchers, scientists, and professionals in drug development and formulation. This document delves into the core principles governing its solubility and stability, offering both theoretical insights and detailed, field-proven experimental protocols for their evaluation.

Introduction: The Molecular Landscape of this compound

This compound, with the molecular formula C10H22O, is a saturated tertiary alcohol.[1][2] Its structure, characterized by a ten-carbon chain with methyl groups at positions 2 and 6 and a hydroxyl group on the second carbon, dictates its physical and chemical behavior. Understanding its solubility and stability is paramount for its effective application in various scientific and industrial contexts, particularly in formulation science where predicting the behavior of a molecule in different solvent systems and under various stress conditions is fundamental.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H22O | [1][2] |

| Molecular Weight | 158.28 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Density | 0.823 g/mL at 25°C | [1] |

| Boiling Point | 197-201°C | [1] |

| Water Solubility | 281.9 mg/L at 24°C | [1] |

Part 1: Solubility Profile and Determination

The solubility of an active pharmaceutical ingredient (API) or a key excipient is a critical determinant of its bioavailability and formulation feasibility. The "like dissolves like" principle is a foundational concept in predicting solubility. The polarity of a molecule, influenced by its functional groups and overall structure, governs its miscibility with different solvents.

Theoretical Framework: Predicting Solubility

This compound possesses a polar hydroxyl (-OH) group capable of hydrogen bonding. However, the long, branched alkyl chain (C10H21) is nonpolar and dominates the molecule's overall character. This dual nature suggests that this compound will exhibit limited solubility in highly polar solvents like water and greater solubility in organic solvents with lower polarity. Its predicted qualitative solubility profile is summarized below.

Table 2: Predicted Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Protic | Water | Low | The large nonpolar hydrocarbon chain outweighs the polarity of the single hydroxyl group. |

| Ethanol, Isopropanol | Miscible | The presence of a hydroxyl group allows for miscibility with other short-chain alcohols. | |

| Polar Aprotic | Acetone, Acetonitrile | Soluble | The moderate polarity of these solvents can accommodate both the polar and nonpolar regions of the molecule. |

| Nonpolar | Hexane, Toluene | Highly Soluble | The nonpolar nature of the solvent readily solvates the long alkyl chain of this compound. |

Experimental Protocol: Quantitative Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[3][4][5] This protocol outlines the steps to quantitatively determine the solubility of this compound in various solvents.

Objective: To determine the concentration of this compound in a saturated solution of a given solvent at a specified temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, hexane)

-

Glass vials with screw caps

-

Orbital shaker or wrist-action shaker

-

Thermostatically controlled water bath or incubator

-

Centrifuge

-

Syringes and syringe filters (0.45 µm)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Gas Chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solute should be visually confirmed.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25°C ± 1°C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary study can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow the excess solute to settle.

-

Alternatively, centrifuge the vials at a controlled temperature to facilitate the separation of the undissolved solute.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated GC-FID or GC-MS method to determine the concentration of this compound.

-

Diagram 1: Experimental Workflow for Shake-Flask Solubility Determination

Caption: Workflow for determining solubility via the shake-flask method.

Part 2: Stability Profile and Assessment

Stability testing is a critical component of drug development and formulation, providing evidence on how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[6] The International Council for Harmonisation (ICH) Q1A(R2) guidelines provide a framework for stability testing of new drug substances and products.[6][7][8][9]

Theoretical Framework: Intrinsic Stability of a Tertiary Alcohol

The chemical stability of this compound is largely dictated by its tertiary alcohol functionality.

-

Oxidative Stability: Tertiary alcohols are generally resistant to oxidation under standard conditions.[10] This is because the carbon atom bearing the hydroxyl group lacks a hydrogen atom, which is necessary for the typical oxidation mechanisms that convert primary and secondary alcohols to aldehydes, ketones, or carboxylic acids.[10] Significant degradation through oxidation would require harsh conditions that lead to the cleavage of carbon-carbon bonds.[10]

-

Hydrolytic Stability: As an alcohol, this compound is not susceptible to hydrolysis. However, under strong acidic conditions and elevated temperatures, it can undergo acid-catalyzed dehydration to form an alkene.[11] This reaction proceeds via an E1 mechanism involving a carbocation intermediate.[11] The stability in basic conditions is expected to be high.

-

Photostability: While many alcohols are relatively photostable, high-energy UV light can induce photochemical reactions. For tertiary alcohols, photocatalytic degradation can lead to C-C bond cleavage.[12][13]

Experimental Protocol: Forced Degradation Studies

Forced degradation studies, or stress testing, are conducted to identify the likely degradation products and to establish the intrinsic stability of the molecule. The following protocols are designed based on ICH guidelines to assess the stability of this compound under various stress conditions.

Objective: To evaluate the stability of this compound under thermal, hydrolytic (acidic and basic), oxidative, and photolytic stress.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 1N

-

Sodium hydroxide (NaOH), 1N

-

Hydrogen peroxide (H₂O₂), 30%

-

High-purity water

-

Suitable organic solvent (e.g., methanol, acetonitrile)

-

Temperature-controlled ovens

-

Photostability chamber with a calibrated light source (ICH Q1B)

-

pH meter

-

Validated stability-indicating analytical method (e.g., GC-MS)

Procedure:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent at a known concentration.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the sample solution with an equal volume of 1N HCl. Store at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours). At specified time points, withdraw an aliquot, neutralize it with 1N NaOH, and dilute to the initial concentration.

-

Base Hydrolysis: Mix the sample solution with an equal volume of 1N NaOH. Store at an elevated temperature (e.g., 60°C) for a defined period. At specified time points, withdraw an aliquot, neutralize it with 1N HCl, and dilute to the initial concentration.

-

Oxidation: Mix the sample solution with an equal volume of 30% H₂O₂. Store at room temperature for a defined period.

-

Thermal Degradation: Expose a solid or liquid sample of this compound to dry heat in an oven at a high temperature (e.g., 80°C) for a defined period.

-

Photostability: Expose the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be stored in the dark under the same conditions.

-

-

Analysis:

-

At each time point, analyze the stressed samples and a control sample (stored under normal conditions) using a validated stability-indicating GC-MS method.

-

The method should be capable of separating the parent compound from any potential degradation products.

-

Quantify the amount of this compound remaining and identify any significant degradation products.

-

Diagram 2: Forced Degradation Study Workflow

Caption: Workflow for conducting forced degradation studies.

Part 3: Analytical Methodologies for Quantification

Accurate and precise analytical methods are essential for both solubility and stability studies. Gas chromatography is a well-suited technique for the analysis of volatile compounds like this compound.

Recommended Analytical Technique: Gas Chromatography (GC)

GC, coupled with either a Flame Ionization Detector (FID) for routine quantification or a Mass Spectrometer (MS) for definitive identification and structural elucidation of degradation products, is the recommended analytical approach.[14][15]

Table 3: Recommended GC Method Parameters

| Parameter | Recommended Condition | Rationale |

| Column | Non-polar capillary column (e.g., DB-1, HP-5ms) | Provides good separation of nonpolar to moderately polar compounds based on boiling point. |

| Injector Temperature | 250°C | Ensures complete volatilization of the analyte without thermal degradation. |

| Oven Program | Initial temp: 80°C, ramp to 220°C | A temperature ramp allows for the separation of the analyte from any potential impurities or degradation products with different boiling points. |

| Detector | FID or MS | FID offers high sensitivity and a wide linear range for quantification. MS provides mass spectral data for positive identification. |

| Carrier Gas | Helium or Hydrogen | Inert gases that provide good chromatographic efficiency. |

Method Validation

Any analytical method used for these studies must be validated according to ICH guidelines to ensure its reliability. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound. Its physicochemical properties, largely governed by its tertiary alcohol structure and long alkyl chain, indicate low aqueous solubility and high stability against oxidation. However, it may be susceptible to degradation under acidic and photolytic stress.

The detailed experimental protocols for solubility determination using the shake-flask method and for stability assessment through forced degradation studies offer a robust approach for generating reliable data. Furthermore, the recommended and validated GC-based analytical methodologies are crucial for obtaining accurate quantitative results. By following the principles and procedures outlined in this guide, researchers and formulation scientists can effectively characterize this compound, enabling its successful application in their respective fields.

References

-

ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency. (2003). [Link]

-

ICH releases overhauled stability guideline for consultation. RAPS. (2025). [Link]

-

Q1A(R2) Guideline. ICH. (n.d.). [Link]

-

ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. (2025). [Link]

-

This compound. ChemBK. (2024). [Link]

-

Development and Validation of a Method for Alcohol Analysis in Brain Tissue by Headspace Gas Chromatography with Flame Ionization Detector. PMC - NIH. (n.d.). [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. (2015). [Link]

-

Solubility Testing – Shake Flask Method. BioAssay Systems. (n.d.). [Link]

-

Types of Alcohols – Primary, Secondary and Tertiary Alcohols. BYJU'S. (n.d.). [Link]

-

Reactions of Alcohols. Chemistry LibreTexts. (2024). [Link]

-

Reactions in the Photocatalytic Conversion of Tertiary Alcohols on Rutile TiO2(110). NIH. (2019). [Link]

-

2-Octanol, 2,6-dimethyl-. NIST WebBook. (n.d.). [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 2-Octanol, 2,6-dimethyl- [webbook.nist.gov]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. bioassaysys.com [bioassaysys.com]

- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 6. database.ich.org [database.ich.org]

- 7. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 8. raps.org [raps.org]

- 9. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 10. byjus.com [byjus.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Reactions in the Photocatalytic Conversion of Tertiary Alcohols on Rutile TiO2(110) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Development and Validation of a Method for Alcohol Analysis in Brain Tissue by Headspace Gas Chromatography with Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Thermal Analysis of 2,6-Dimethyloctan-2-ol

Foreword: Characterizing a Key Aroma Compound

2,6-Dimethyloctan-2-ol, known commercially as tetrahydromyrcenol, is a tertiary aliphatic alcohol valued for its clean, floral, and citrus-like aroma.[1] Its stability and pleasant scent profile make it a cornerstone ingredient in the fragrance industry, from fine perfumes to consumer household products.[1] For researchers and formulation scientists, a thorough understanding of its thermal properties is not merely academic; it is fundamental to ensuring product stability, predicting shelf-life, establishing safety parameters during manufacturing and transport, and controlling its release characteristics in various matrices.

This technical guide provides a comprehensive framework for the thermal characterization of this compound. We move beyond rote procedural descriptions to explore the causal relationships behind experimental design, ensuring that the data generated is not only accurate but also deeply informative. The protocols herein are designed to be self-validating, providing a robust foundation for research, development, and quality control applications.

Foundational Physicochemical Properties

Before undertaking thermal analysis, a review of the compound's known physical and chemical properties is essential. These values provide the necessary context for designing experimental temperature ranges and interpreting the resulting data.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| Synonyms | Tetrahydromyrcenol, 2,6-Dimethyl-2-octanol | [2][3] |

| CAS Number | 18479-57-7 | [2][3] |

| Molecular Formula | C₁₀H₂₂O | [2][4] |

| Molecular Weight | 158.28 g/mol | [2] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 197-201 °C (at 760 mm Hg) | [4] |

| Melting Point | -1.53 °C (Estimated) | [4] |

| Density | 0.823 g/mL at 25 °C | [4] |

| Flash Point | 85 °C (185 °F) | [4] |

| Incompatible Materials | Strong oxidizing agents, Strong acids |